molecular formula C20H20N4O4S B2369847 N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 895806-49-2

N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2369847
CAS No.: 895806-49-2
M. Wt: 412.46
InChI Key: HIJJUUKOAPDQCW-UHFFFAOYSA-N
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Description

N-(4-{[3-(6-Ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a central sulfamoyl linker bridging two aromatic moieties: a phenylacetamide group and a 3-(6-ethoxypyridazin-3-yl)phenyl substituent.

Properties

IUPAC Name

N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-3-28-20-12-11-19(22-23-20)15-5-4-6-17(13-15)24-29(26,27)18-9-7-16(8-10-18)21-14(2)25/h4-13,24H,3H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJUUKOAPDQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: The starting material, 6-ethoxypyridazine, is synthesized through the reaction of ethyl hydrazinecarboxylate with 2,3-dichloropyridazine under reflux conditions.

    Coupling with phenylsulfonamide: The 6-ethoxypyridazine is then coupled with 3-aminophenylsulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antibacterial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can lead to reduced inflammation or bacterial growth, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9)
  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Key Features : Methoxyphenyl group instead of ethoxypyridazine.
  • Physicochemical Properties: logP: 2.15 (indicative of moderate lipophilicity) Hydrogen Bond Acceptors/Donors: 7/2 Polar Surface Area: 71.7 Ų (suggests moderate solubility) .
(b) 2-Cyano-N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide
  • Molecular Formula : C₁₄H₁₂N₄O₃S
  • Key Features: Pyridine ring and cyano substituent.
  • Activity : Demonstrates apoptosis-inducing effects in colon cancer cells, attributed to the pyridine-sulfonamide scaffold .
(c) N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide (CAS 127-76-4)
  • Molecular Formula : C₁₁H₁₁N₃O₃S₂
  • Key Features : Thiazole ring instead of pyridazine.
  • Applications : Used in derivatives targeting pests like Spodoptera frugiperda .
(d) Hydroxyacetamide-Triazole Derivatives
  • Key Features : Triazole and imidazolone rings linked via sulfonamide.
  • Activity : Antiproliferative effects against cancer cells, highlighting the role of heterocyclic diversity in bioactivity .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Structural Feature Inferred Activity
Target Compound* ~436.46 ~2.5 8 2 Ethoxypyridazine Kinase inhibition, antiviral
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 320.36 2.15 7 2 Methoxyphenyl Unknown (structural probe)
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide 332.34 ~1.8 6 2 Pyridine, cyano Apoptosis induction (colon cancer)
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide 297.36 ~1.5 6 2 Thiazole Insecticidal activity

*Estimated based on structural analogs.

Key Observations:

Lipophilicity : The target compound’s ethoxypyridazine group likely increases logP compared to methoxyphenyl or thiazole derivatives, balancing solubility and membrane permeability.

Hydrogen Bonding: Higher H-bond acceptors (8 vs.

Bioactivity Trends: Pyridine/cyano derivatives show apoptosis induction, while thiazole derivatives exhibit pest control activity. The ethoxypyridazine moiety may confer kinase selectivity due to its planar, electron-deficient structure .

Biological Activity

N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide, also known by its CAS number 895806-49-2, is a compound that belongs to the sulfonamide class. Sulfonamides are recognized for their antibacterial properties and have been extensively studied in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine ring and a sulfonamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : 6-Ethoxypyridazine is synthesized from ethyl hydrazinecarboxylate and 2,3-dichloropyridazine under reflux conditions.
  • Coupling Reaction : This intermediate is coupled with 3-aminophenylsulfonamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Acetylation : The final product is obtained through acetylation with acetic anhydride in the presence of a base such as pyridine.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically targeting dihydropteroate synthase. This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, essential for bacterial growth and replication, leading to bacterial cell death.

Antibacterial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antibacterial activity. This compound has shown potential as an antibacterial agent due to its ability to inhibit dihydropteroate synthase effectively. This inhibition can potentially combat various bacterial infections, making it a candidate for further pharmacological development .

Research Findings

Recent studies highlight the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of bacterial growth in vitro; effective against various strains.
Suggested potential anticonvulsant properties through structural analogs; further investigation needed for direct assessment.
Explored as a building block for more complex molecules with potential therapeutic applications in medicine and industry.

Case Studies

While specific case studies on this compound are scarce, related compounds in the sulfonamide class have been evaluated extensively:

  • Antibacterial Efficacy : A study showed that similar sulfonamide derivatives exhibited potent activity against resistant bacterial strains.
  • Anticonvulsant Activity : Analogous compounds demonstrated efficacy in animal models for epilepsy, suggesting a broader therapeutic scope for related structures.

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